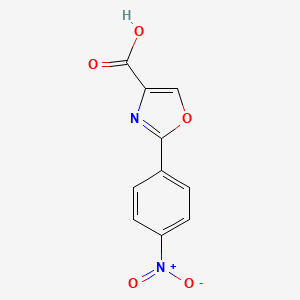

2-(4-Nitrophenyl)oxazole-4-carboxylic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“2-(4-Nitrophenyl)oxazole-4-carboxylic acid” is a chemical compound that belongs to the class of organic compounds known as oxazoles . Oxazoles are compounds containing an oxazole ring, which is a five-membered aromatic ring with one oxygen atom, one nitrogen atom, and three carbon atoms .

Synthesis Analysis

The synthesis of oxazole derivatives has been a topic of interest in medicinal chemistry due to their wide spectrum of biological activities . A direct electrochemical phosphine-mediated deoxygenative [3 + 2] cycloaddition strategy for oxazole synthesis has been described, employing naturally abundant and inexpensive carboxylic acids as starting materials .Molecular Structure Analysis

The molecular formula of “this compound” is C10H6N2O5 . The structure includes an oxazole ring, which is a five-membered aromatic ring with one oxygen atom and one nitrogen atom .Applications De Recherche Scientifique

Chemical Synthesis and Mechanisms

Formation of DNA Adducts : Research indicates that oxazoles, including those structurally related to "2-(4-Nitrophenyl)oxazole-4-carboxylic acid," are involved in the formation of DNA adducts through a nitrenium/carbocation ion mechanism. This suggests potential applications in studying DNA interactions and mutagenesis processes (Priestap, Barbieri, & Johnson, 2012).

X-Ray Crystallography : The structural analysis of compounds containing oxazole fragments, including analogues of "this compound," provides insights into their molecular geometry, enabling applications in materials science and drug design (Rybakov, Babaev, Tsisevich, Arakcheeva, & Schoenleber, 2002).

Fluorescence Sensing : Certain oxazole derivatives are utilized as fluorescence sensors for detecting nitroaromatic compounds (NACs), indicating potential applications in environmental monitoring and security (Yan, Ni, Zhao, Sun, Bai, Shi, & Xing, 2017).

Materials Science and Environmental Applications

Luminescence Sensing of Metal Ions and Nitroaromatic Compounds : Metal–organic frameworks (MOFs) based on oxazole derivatives demonstrate selective sensing capabilities for metal ions and nitroaromatic compounds, underscoring their use in detecting environmental pollutants (Wang, Sun, Hao, Yan, & Liang, 2016).

Selective Visual Sensing of Contaminants : A fluorescent anionic MOF featuring an oxazole chain exhibits high selectivity for sensing specific contaminants, including Cr(III) ions and trinitrophenol (TNP), highlighting its potential in environmental cleanup and monitoring (Jia, Yao, Zhang, & Zhang, 2017).

Organic Synthesis and Catalysis

- Synthesis of Oxazole Derivatives : Research into the synthesis of oxazole derivatives, including those related to "this compound," explores their potential in creating novel organic compounds with diverse applications in drug development and materials science (Murai, Takahara, Matsushita, Komatsu, & Fujioka, 2010).

Propriétés

IUPAC Name |

2-(4-nitrophenyl)-1,3-oxazole-4-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6N2O5/c13-10(14)8-5-17-9(11-8)6-1-3-7(4-2-6)12(15)16/h1-5H,(H,13,14) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CISQMDBMEDATAY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=NC(=CO2)C(=O)O)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6N2O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.16 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![9,9'-Spirobi[fluoren]-4-ylboronic acid](/img/structure/B6591575.png)

![tert-Butyl 3,7-diazabicyclo[4.1.0]heptane-3-carboxylate](/img/structure/B6591581.png)

![6-Chloro-3-(trifluoromethyl)-1H-pyrazolo[4,3-c]pyridine](/img/structure/B6591606.png)

![[3-Fluoro-4-(2,2,2-trifluoroethoxy)phenyl]amine hydrochloride](/img/structure/B6591612.png)

![1H-Pyrazolo[3,4-B]pyridin-5-amine hydrochloride](/img/structure/B6591614.png)

![4,9-dibromo-2,7-bis(2-hexyldecyl)benzo[lmn][3,8]phenanthroline-1,3,6,8(2H,7H)-tetraone](/img/structure/B6591666.png)